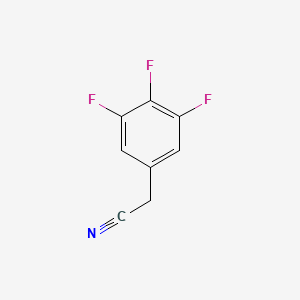

3,4,5-Trifluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLNRQODQRVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380732 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220228-03-5 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220228-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3,4,5-Trifluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines viable synthetic routes, complete with detailed experimental protocols and expected quantitative data, to assist researchers in the efficient and effective production of this target molecule.

Core Synthesis Pathways

Two principal and scientifically sound pathways for the synthesis of this compound are presented:

-

Cyanation of 3,4,5-Trifluorobenzyl Bromide: This is the most direct and widely applicable method for the synthesis of phenylacetonitriles. It involves the nucleophilic substitution of the bromide group in 3,4,5-Trifluorobenzyl Bromide with a cyanide anion.

-

From 3,4,5-Trifluorobenzaldehyde: This pathway offers a versatile approach starting from a commercially available aldehyde. The conversion to the phenylacetonitrile can be achieved through a multi-step process, typically involving the formation of an intermediate such as an oxime or a tosylhydrazone, followed by reduction and cyanation.

A third, plausible route involves a Sandmeyer-type reaction starting from 3,4,5-Trifluoroaniline. This would initially produce 3,4,5-Trifluorobenzonitrile, which would then require a subsequent reaction step to introduce the methylene group to yield the desired phenylacetonitrile. While feasible, this route is less direct than the primary pathways detailed below.

Pathway 1: Cyanation of 3,4,5-Trifluorobenzyl Bromide

This pathway is a straightforward and efficient method for the preparation of this compound. The synthesis can be broken down into two main stages: the preparation of the 3,4,5-Trifluorobenzyl Bromide precursor and the subsequent cyanation reaction.

Stage 1: Synthesis of 3,4,5-Trifluorobenzyl Bromide

The precursor, 3,4,5-Trifluorobenzyl Bromide, can be synthesized from (3,4,5-Trifluorophenyl)methanol via a bromination reaction.

Experimental Protocol:

-

To a solution of (3,4,5-Trifluorophenyl)methanol (1.0 eq) in dichloromethane (CH2Cl2), a solution of thionyl bromide (SOBr2) (2.0 eq) in CH2Cl2 is added slowly at room temperature.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then carefully poured into ice-water.

-

The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO3) solution, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield 3,4,5-Trifluorobenzyl Bromide as a pale yellow oil.[1]

Stage 2: Cyanation to form this compound

The synthesized 3,4,5-Trifluorobenzyl Bromide is then reacted with a cyanide salt to yield the final product. The following protocol is adapted from the synthesis of the analogous compound, 3-Bromo-5-fluorophenylacetonitrile.[2]

Experimental Protocol:

-

A suspension of sodium cyanide (NaCN) (1.5 eq) in a mixture of water and dimethylformamide (DMF) is prepared in a sealed tube.

-

A solution of 3,4,5-Trifluorobenzyl Bromide (1.0 eq) in DMF is added to the cyanide suspension.

-

The reaction mixture is heated to 75°C for 3 hours.

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and saturated aqueous sodium chloride, then dried over sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield of 3,4,5-Trifluorobenzyl Bromide | Quantitative | [1] |

| Yield of this compound | ~58% (based on analogous reaction) | [2] |

| Purity | >95% (after chromatography) | |

| Reaction Time (Cyanation) | 3 hours | [2] |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from (3,4,5-Trifluorophenyl)methanol.

Pathway 2: From 3,4,5-Trifluorobenzaldehyde

This pathway utilizes the commercially available 3,4,5-Trifluorobenzaldehyde as the starting material. A common method to convert an aldehyde to a phenylacetonitrile is through the formation of a tosylhydrazone, followed by reaction with a cyanide source.

Experimental Workflow

This pathway involves two key transformations:

-

Formation of the Tosylhydrazone: 3,4,5-Trifluorobenzaldehyde is reacted with tosylhydrazine to form the corresponding 3,4,5-trifluorobenzaldehyde tosylhydrazone.

-

Cyanation: The tosylhydrazone is then treated with a cyanide salt, typically in the presence of a base, to yield this compound.

Experimental Protocol:

Step 1: Formation of 3,4,5-Trifluorobenzaldehyde Tosylhydrazone

-

3,4,5-Trifluorobenzaldehyde (1.0 eq) and tosylhydrazine (1.05 eq) are dissolved in methanol.

-

A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried to give the tosylhydrazone.

Step 2: Synthesis of this compound

-

The 3,4,5-trifluorobenzaldehyde tosylhydrazone (1.0 eq) is dissolved in a suitable solvent such as methanol or DMF.

-

Sodium cyanide (2.0 eq) and a base such as sodium methoxide are added.

-

The reaction mixture is heated to reflux for 6-12 hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data (Expected)

| Parameter | Step 1 Yield (Tosylhydrazone) | Step 2 Yield (Phenylacetonitrile) | Overall Yield |

| Yield | High (>90%) | Moderate (50-70%) | 45-63% |

| Purity | >98% (after recrystallization) | >95% (after chromatography) | >95% |

| Reaction Time | 4-6 hours | 6-12 hours | 10-18 hours |

Logical Relationship Diagram

Caption: Synthesis of this compound from 3,4,5-Trifluorobenzaldehyde.

Conclusion

This guide has outlined two robust and experimentally viable pathways for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the research laboratory. The cyanation of 3,4,5-Trifluorobenzyl Bromide offers a more direct route, while the pathway from 3,4,5-Trifluorobenzaldehyde provides flexibility with a readily available starting material. The provided experimental protocols and expected quantitative data serve as a valuable resource for chemists in the fields of pharmaceutical and agrochemical research and development.

References

The Rising Profile of 3,4,5-Trifluorophenylacetonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. Among the myriad of fluorinated building blocks, 3,4,5-Trifluorophenylacetonitrile is emerging as a valuable scaffold for the development of novel therapeutics. This technical guide delves into the potential applications of this compound, with a particular focus on its use in the synthesis of potent anticancer agents.

Core Synthesis and Properties

This compound, also known as 3,4,5-trifluorobenzyl cyanide, is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly influences the reactivity of both the aromatic ring and the adjacent nitrile group. While a specific, detailed protocol for the synthesis of this compound was not prominently available in the searched literature, general methods for the synthesis of related fluorinated phenylacetonitriles often involve the cyanation of the corresponding benzyl halide. For instance, the synthesis of 2,4,5-trifluorophenylacetonitrile has been achieved by reacting 2,4,5-trifluorobenzyl chloride with a cyanide source, such as sodium cyanide, often in the presence of a phase-transfer catalyst or in an ionic liquid to facilitate the reaction.[1] A similar approach, starting from 3,4,5-trifluorobenzyl chloride, represents a plausible synthetic route.

Application in the Development of Anticancer Agents: N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines

A significant application of this compound in medicinal chemistry is demonstrated in the synthesis of a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which have shown promising anticancer activity.[2] These compounds were designed based on the scaffold of known tubulin inhibitors and were evaluated for their ability to inhibit the growth of a panel of 60 human cancer cell lines by the National Cancer Institute (NCI).[2]

Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines

The synthesis of these oxadiazole derivatives is a multi-step process that utilizes 3,4,5-trifluorobenzaldehyde, which can be derived from this compound. A general synthetic scheme is outlined below.

Caption: Synthetic workflow for N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines.

Anticancer Activity

The synthesized N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were screened against the NCI-60 panel of human cancer cell lines at a single dose of 10 µM.[2] The results are presented as percent growth inhibition (PGI). Several compounds demonstrated significant anticancer activity against a range of cancer cell lines.

| Compound ID | R-group on N-Aryl | Cancer Cell Line | PGI (%) |

| 6h | 2,4-Dimethyl | SNB-19 (CNS Cancer) | 86.61 |

| OVCAR-8 (Ovarian Cancer) | 85.26 | ||

| NCI-H460 (Non-Small Cell Lung Cancer) | 75.99 | ||

| HOP-92 (Non-Small Cell Lung Cancer) | 67.55 | ||

| SNB-75 (CNS Cancer) | 65.46 | ||

| ACHN (Renal Cancer) | 59.09 | ||

| NCI/ADR-RES (Ovarian Cancer) | 59.02 | ||

| 786-0 (Renal Cancer) | 57.88 | ||

| A549/ATCC (Non-Small Cell Lung Cancer) | 56.88 | ||

| HCT-116 (Colon Cancer) | 56.53 | ||

| MDA-MB-231 (Breast Cancer) | 56.40 | ||

| SF-295 (CNS Cancer) | 51.88 |

Table 1: Anticancer Activity of Compound 6h against various cancer cell lines. [2]

Compound 6h , with a 2,4-dimethylphenyl substituent, emerged as the most potent derivative in the series, exhibiting significant growth inhibition against multiple cell lines, particularly those from the central nervous system, ovarian, and lung cancer panels.[2]

Proposed Mechanism of Action: Tubulin Inhibition

The design of these oxadiazole derivatives was inspired by known tubulin inhibitors.[2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a vital role in cell division.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as it can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis in cancer cells.

Molecular docking studies were performed to investigate the binding of the most active compound, 6h , to tubulin. The results suggested that the compound binds to the colchicine-binding site on β-tubulin.[2] This binding is proposed to inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to the observed anticancer effects.

Caption: Proposed mechanism of action for the anticancer activity of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines.

Experimental Protocols

General Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines[2]

-

Synthesis of Phenyl(substituted phenyl)carbamate: A solution of an appropriate aromatic aniline (25 mmol) in trimethylamine (15 mL) is mixed with a solution of phenyl chloroformate (25 mmol) in chloroform (15 mL) and stirred for 4-5 hours at room temperature.

-

Synthesis of Semicarbazide Intermediate: The phenyl carbamate intermediate is then refluxed with hydrazine hydrate in ethanol to yield the corresponding semicarbazide.

-

Synthesis of (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide: The semicarbazide intermediate is reacted with 3,4,5-trifluorobenzaldehyde in ethanol.

-

Synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine: A solution of the hydrazone intermediate (1 mmol) in absolute ethanol (15 mL) is refluxed with chloramine-T (0.625 mmol) for 4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated sodium chloride is filtered off. The ethanol is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the final product.

NCI-60 Human Tumor Cell Line Screen[4][5]

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubation: The plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours before drug addition.

-

Drug Addition: The test compounds are solubilized in DMSO. For a single-dose screen, the compounds are typically tested at a concentration of 10⁻⁵ M.

-

Incubation with Drug: The plates are incubated with the test compounds for a specified period (e.g., 48 hours).

-

Endpoint Measurement: After the incubation period, the cell viability is determined using a sulforhodamine B (SRB) protein assay, which measures cell protein content.

-

Data Analysis: The results are expressed as a percentage of growth inhibition (PGI) relative to untreated control cells.

Future Directions

The promising anticancer activity of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines highlights the potential of this compound as a key building block in the design of novel therapeutic agents. Further research is warranted to explore the structure-activity relationships of this class of compounds in more detail, optimize their potency and pharmacokinetic properties, and further elucidate their mechanism of action. The exploration of other heterocyclic systems derived from this compound could also lead to the discovery of new bioactive molecules with diverse therapeutic applications.

References

- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

3,4,5-Trifluorophenylacetonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 3,4,5-Trifluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

| Property | Value |

| CAS Number | 220228-03-5 |

| Molecular Formula | C₈H₄F₃N |

| Molecular Weight | 171.12 g/mol |

| Melting Point | 30-32°C[1] |

| Boiling Point | 214.1±35.0 °C (Predicted)[1] |

| Density | 1.334±0.06 g/cm³ (Predicted)[1] |

| Form | Fused solid[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1][2] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards are related to its toxicity upon ingestion, skin contact, and inhalation.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.

-

Acute Toxicity, Dermal: Category 4 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation: Category 3 - Toxic if inhaled.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P311: Call a POISON CENTER or doctor/physician.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling chemical compounds like this compound.

Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Prevent the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ensure containers are clearly labeled.

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully scoop the absorbed material into a sealed container for proper disposal.

-

Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following section outlines a general protocol for the synthesis of a related compound, 2,4,5-trifluoro-phenylacetonitrile, which can be adapted for handling and use of this compound in a laboratory setting. This procedure should only be performed by trained professionals in a controlled laboratory environment.

Synthesis of 2,4,5-Trifluoro-phenylacetonitrile (Illustrative Protocol)

This protocol is based on a patented method and is provided for illustrative purposes to guide handling procedures.[3]

Materials:

-

2,4,5-trifluoro benzyl chloride

-

Sodium cyanide

-

Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)

-

Acetonitrile

-

Four-necked reaction flask

-

Stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250ml four-necked reaction flask, add 200ml of the ionic liquid.

-

Addition of Reactants: Add 36.1g (0.2 mol) of 2,4,5-trifluoro benzyl chloride to the flask. While stirring, add 11.3g (0.231 mol) of solid sodium cyanide powder.

-

Reaction: Heat the mixture to 70°C and maintain for 2 hours.

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product twice with 100ml of acetonitrile.

-

Purification: Dry the combined acetonitrile extracts and purify by distillation to obtain 2,4,5-trifluoro-phenylacetonitrile.

Experimental Workflow Diagram

The diagram below outlines the key steps in a typical laboratory synthesis experiment involving a hazardous chemical like this compound.

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the hazardous waste through a licensed disposal company, in strict accordance with all applicable environmental regulations.

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for proper training and a thorough understanding of the hazards associated with this chemical. Always consult the latest Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

Molecular formula and weight of 3,4,5-Trifluorophenylacetonitrile

An In-depth Technical Guide to 3,4,5-Trifluorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in the fields of medicinal chemistry and agrochemical synthesis. The document details its physicochemical properties, provides a representative synthetic protocol, and explores its strategic importance in the development of novel therapeutic agents and other bioactive compounds. The incorporation of a trifluorinated phenyl ring and a reactive nitrile group makes this molecule a valuable intermediate for researchers and scientists in drug discovery and development.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with three fluorine atoms and a cyanomethyl group. The presence of multiple fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of new chemical entities.[1][2] In drug design, the trifluorophenyl moiety can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[2] The nitrile group is a versatile functional handle that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, further expanding its utility in creating diverse molecular libraries for biological screening.[3] This guide serves as a technical resource for professionals leveraging this compound in their research.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃N | [1] |

| Molecular Weight | 171.12 g/mol | [1] |

| CAS Number | 220228-03-5 | [1] |

| Melting Point | 30-32 °C | [1] |

| Appearance | Solid | |

| Storage Condition | Room temperature, dry environment | [1] |

Synthesis of this compound

The synthesis of arylacetonitriles is a well-established transformation in organic chemistry. A common and efficient method involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is a representative example adapted from procedures for analogous fluorinated phenylacetonitriles.[4][5]

Experimental Protocol: Cyanation of 3,4,5-Trifluorobenzyl Bromide

Objective: To synthesize this compound from 3,4,5-Trifluorobenzyl Bromide.

Materials:

-

3,4,5-Trifluorobenzyl Bromide

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4,5-Trifluorobenzyl Bromide (1.0 eq) in anhydrous DMSO.

-

Carefully add Sodium Cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

Physical properties such as melting and boiling point of 3,4,5-Trifluorophenylacetonitrile

This technical guide provides an in-depth overview of the known physical properties of 3,4,5-Trifluorophenylacetonitrile, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a fluorinated aromatic compound. At room temperature, it exists as a fused solid.[1] The key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 30-32°C | [1] |

| Boiling Point | 214.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [1] |

Experimental Protocols

General Melting Point Determination (Capillary Method)

The melting point of a solid organic compound like this compound is typically determined using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is reported as the melting point.

General Boiling Point Determination (Distillation Method)

For the boiling point, a common method is simple distillation, although for small quantities, other micro methods can be used.

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Observation: The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling. This is the temperature at which the vapor and liquid are in equilibrium.

Conceptual Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic route for similar compounds involves the reaction of a substituted benzyl halide with a cyanide salt. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

References

The Biological Significance of Fluorinated Aromatic Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and nitrile functionalities into aromatic systems has emerged as a powerful tool in modern medicinal chemistry. This guide provides an in-depth exploration of the biological significance of fluorinated aromatic nitriles, offering insights into their roles as enzyme inhibitors, covalent modifiers, and bioisosteric replacements in drug design. By leveraging their unique physicochemical properties, these compounds have led to the development of potent and selective therapeutic agents.

Physicochemical Properties and Their Biological Implications

The introduction of a fluorine atom and a nitrile group onto an aromatic ring profoundly alters its electronic and steric properties, leading to significant biological consequences.

-

Fluorine's Influence : As the most electronegative element, fluorine's presence can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2][3] This is due to the high strength of the C-F bond compared to a C-H bond.[4] Fluorination can also enhance binding affinity to target proteins through favorable intermolecular interactions and modulate the pKa of nearby functional groups, thereby improving bioavailability.[5][6][7]

-

The Nitrile Group's Versatility : The nitrile moiety is a potent electron-withdrawing group that can polarize the aromatic ring, making it less prone to oxidative metabolism.[8][9] It is a versatile functional group that can be synthetically transformed into other key functionalities like carboxylic acids and amines.[10][11] Biologically, the nitrile group can act as a hydrogen bond acceptor and a bioisostere for halogens, carbonyls, and hydroxyl groups.[8][9][12] Its linear geometry and small size allow it to fit into sterically constrained active sites.[13]

Fluorinated Aromatic Nitriles as Enzyme Inhibitors

A significant application of fluorinated aromatic nitriles is in the design of enzyme inhibitors. The combination of fluorine's electronic effects and the nitrile's interactive capabilities allows for the development of highly potent and selective inhibitors for various enzyme classes.

Non-Covalent Inhibition

In many instances, the nitrile group participates in non-covalent interactions within the enzyme's active site, such as hydrogen bonding and dipole-dipole interactions, contributing to the overall binding affinity of the inhibitor.

Letrozole and Anastrozole are non-steroidal aromatase inhibitors widely used in the treatment of hormone-receptor-positive breast cancer. Both drugs feature a benzonitrile moiety. The nitrile group is crucial for their inhibitory activity, mimicking the D-ring of the natural substrate, androstenedione, and interacting with the heme iron of the cytochrome P450 enzyme.

| Compound | Target | IC50 / Ki | Indication |

| Letrozole | Aromatase | IC50: 1.1 nM | Breast Cancer |

| Anastrozole | Aromatase | Ki: 15 nM | Breast Cancer |

Pharmacokinetic Profiles of Letrozole and Anastrozole [1][2][3][8][10][11][13][14][15][16]

| Parameter | Letrozole | Anastrozole |

| Bioavailability | ~99.9% | Well-absorbed |

| Time to Peak (Tmax) | 1-2 hours | ~2 hours |

| Protein Binding | ~60% | 40% |

| Metabolism | CYP3A4, CYP2A6 | N-dealkylation, hydroxylation, glucuronidation |

| Elimination Half-life | ~2 days | ~50 hours |

Covalent Inhibition

The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine, in the active site of enzymes. This can lead to the formation of a reversible or irreversible covalent bond, resulting in potent inhibition.[17][18][19]

Cathepsin K, a cysteine protease, is a key target for the treatment of osteoporosis. Several potent and selective inhibitors of Cathepsin K are based on a dipeptide nitrile scaffold. The nitrile group acts as a "warhead," reacting with the catalytic cysteine residue (Cys25) to form a covalent thioimidate adduct.[20][21] Fluorination of these inhibitors, often at the P2 or P3 positions, enhances their potency and selectivity.[22][23]

Inhibitory Potency of Fluorinated Nitrile-Based Cathepsin K Inhibitors [6][19][22][23][24][25]

| Inhibitor | Target | IC50 / Ki (nM) | Key Structural Feature |

| Odanacatib | Cathepsin K | IC50: 0.2 | 4-fluoroleucine at P2 |

| Balicatib | Cathepsin K | IC50: 1.4 | Basic peptidic nitrile |

| Relacatib | Cathepsin K | Ki,app: 0.041 | - |

| Compound 13 | Cathepsin K | Ki: 0.0031 | Triaryl meta-phenyl at P3 |

| L-873724 | Cathepsin K | IC50: 0.2 | Trifluoroethylamine isostere |

Bioisosteric Roles of Fluorinated Aromatic Nitriles

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. Fluorinated aromatic nitriles exemplify this principle in several ways.

Nitrile as a Bioisostere for Halogens

The nitrile group can function as a bioisostere for halogens, particularly fluorine and chlorine.[8][9] This is attributed to their similar size and electronegativity, allowing them to engage in comparable non-covalent interactions.

Fluorine as a Bioisostere for Hydrogen and Hydroxyl Groups

The substitution of a hydrogen atom with fluorine can lead to improved metabolic stability and binding affinity.[1][2] In some contexts, a fluorine atom can also act as a bioisostere for a hydroxyl group, capable of forming hydrogen bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of fluorinated aromatic nitriles. Below are generalized methodologies for key assays.

Aromatase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of a substrate to a fluorescent product by aromatase.

-

Reagents and Materials :

-

Human recombinant aromatase (CYP19A1)

-

Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)

-

NADPH regenerating system

-

Test compounds (e.g., Letrozole, Anastrozole)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure :

-

Add assay buffer, NADPH regenerating system, and the test compound at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding aromatase enzyme.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and add the fluorogenic substrate.

-

Incubate for a further period to allow for product formation.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cathepsin K Inhibition Assay (General Protocol)[25]

This fluorometric assay quantifies the enzymatic activity of Cathepsin K.

-

Reagents and Materials :

-

Human recombinant Cathepsin K

-

Assay Buffer (e.g., MES or sodium acetate, pH 5.5, containing EDTA and DTT)

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Test compounds

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure :

-

Activate the Cathepsin K enzyme in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the activated enzyme to the wells.

-

Pre-incubate the enzyme and inhibitor at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration to derive the IC50 value.

-

Visualizing Biological Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts discussed in this guide.

Caption: General experimental workflow for determining enzyme inhibition (IC50).

Caption: Mechanism of covalent inhibition of a cysteine protease.

Caption: Bioisosteric relationships of the nitrile group.

Conclusion

Fluorinated aromatic nitriles represent a privileged structural motif in medicinal chemistry, offering a unique combination of properties that can be exploited to design potent and selective drugs. Their ability to enhance metabolic stability, modulate binding affinity, and act as versatile bioisosteres and covalent warheads has been demonstrated in numerous successful drug discovery programs. A thorough understanding of their structure-activity relationships and mechanisms of action will continue to drive the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 3. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 6. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Node Attributes | Graphviz [graphviz.org]

- 10. The pharmacokinetics of letrozole: association with key body mass metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Pharmacokinetics and pharmacodynamics of anastrozole in pubertal boys with recent-onset gynecomastia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 18. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 21. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyanidation of 1-Bromo-3,4,5-trifluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental procedure for the synthesis of 3,4,5-trifluorobenzonitrile via the cyanidation of 1-bromo-3,4,5-trifluorobenzene, utilizing a palladium-catalyzed cross-coupling reaction with a non-toxic cyanide source.

Introduction

Aryl nitriles are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often necessitate harsh conditions and the use of stoichiometric, highly toxic metal cyanides.[2][3] Modern transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, offer milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[1][2]

This document outlines a robust and reproducible protocol for the cyanidation of 1-bromo-3,4,5-trifluorobenzene, a versatile fluorinated building block used in the synthesis of various biologically active molecules and materials.[4][5] The described method is adapted from established general procedures for the palladium-catalyzed cyanation of aryl halides, employing potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a safe and effective cyanide source.[2]

Reaction Principle

The core of this protocol is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, which is generated in situ. Subsequent transmetalation with the cyanide source, followed by reductive elimination, yields the desired aryl nitrile and regenerates the active Pd(0) catalyst. The use of potassium hexacyanoferrate(II) is advantageous as it is a stable, non-toxic solid that releases cyanide ions gradually under the reaction conditions, which can help prevent catalyst poisoning.[2]

Experimental Protocol

3.1 Materials and Equipment

-

Reactants and Reagents:

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A suitable phosphine ligand (e.g., XantPhos)

-

Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) as base

-

Solvent system (e.g., Dioxane/water or Acetonitrile/water mixture)

-

Deionized water (degassed)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Equipment:

-

Schlenk flask or screw-cap reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas supply (Nitrogen or Argon) and manifold

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary for purification)

-

Analytical equipment for product characterization (NMR, GC-MS, IR)

-

3.2 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

1-Bromo-3,4,5-trifluorobenzene is a flammable liquid and may cause skin and eye irritation.[7]

-

Although K₄[Fe(CN)₆] is non-toxic, acidification can release highly toxic hydrogen cyanide (HCN) gas. Avoid acidic conditions during the reaction and work-up.

-

Palladium compounds can be toxic and should be handled with care.

-

Properly quench and dispose of all chemical waste according to institutional guidelines.

3.3 Detailed Procedure

-

Reaction Setup:

-

To a screw-top reaction tube or Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), potassium hexacyanoferrate(II) trihydrate (0.5 equivalents), and the base (e.g., Na₂CO₃, 1.2 equivalents).

-

Add 1-bromo-3,4,5-trifluorobenzene (1.0 mmol, 1.0 equivalent).

-

Seal the vessel with a Teflon-lined cap or septum.

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

-

Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically between 70-120 °C).[8]

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), if necessary.

-

Characterize the purified 3,4,5-trifluorobenzonitrile by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative parameters for the cyanidation of 1-bromo-3,4,5-trifluorobenzene.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Bromo-3,4,5-trifluorobenzene | 1.0 mmol | Starting material. |

| K₄[Fe(CN)₆]·3H₂O | 0.5 mmol | Non-toxic cyanide source.[2] |

| Catalyst System | ||

| Palladium Precatalyst | 0.02 mmol (2 mol%) | Various palladium sources can be used (e.g., Pd(OAc)₂, Pd/C).[8] |

| Ligand | 0.04 mmol (4 mol%) | A variety of phosphine ligands can be employed; ligand screening may be necessary for optimization. |

| Reaction Conditions | ||

| Base | 1.2 mmol | Common bases include Na₂CO₃ or KOAc. |

| Solvent | Dioxane/Water or Acetonitrile/Water | The ratio of organic solvent to water can influence the reaction outcome. |

| Temperature | 70-120 °C | Optimal temperature may vary depending on the specific catalyst system and substrate.[8] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time. |

| Product | ||

| 3,4,5-Trifluorobenzonitrile | Yield to be determined experimentally. | Expected as the major product. |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of the experimental procedure for the cyanidation of 1-bromo-3,4,5-trifluorobenzene.

Catalytic Cycle Diagram

Caption: A simplified diagram of the palladium-catalyzed cyanidation cycle.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | FB64568 [biosynth.com]

- 7. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]

Application Notes and Protocols: The Role of Trifluorophenylacetonitriles in Pharmaceutical Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of trifluorophenylacetonitriles as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs). While information on the direct application of 3,4,5-trifluorophenylacetonitrile in specific, marketed pharmaceuticals is limited, its utility as a fluorinated intermediate is recognized in medicinal chemistry.[1][2] The presence of the trifluorophenyl moiety can significantly enhance the metabolic stability and bioavailability of drug candidates.[3]

To provide a concrete and detailed example of the synthetic utility of this class of compounds, this document will focus on the well-documented application of its isomer, 2,4,5-Trifluorophenylacetonitrile , as a key starting material in the synthesis of the blockbuster antidiabetic drug, Sitagliptin (Januvia®).

Part 1: this compound - A Versatile Fluorinated Building Block

Chemical Structure:

-

IUPAC Name: 2-(3,4,5-trifluorophenyl)acetonitrile

-

CAS Number: 220228-03-5

-

Molecular Formula: C₈H₄F₃N

Applications in Medicinal Chemistry:

This compound is utilized as a key intermediate in the synthesis of various active compounds, particularly in the development of drugs targeting:

The incorporation of the 3,4,5-trifluorophenyl group can enhance the biological activity and stability of the final drug products.[2] Its unique electronic properties make it a valuable component for creating targeted therapies.[1]

Logical Relationship: Role of Fluorination in Drug Design

Caption: Logical workflow of utilizing fluorinated building blocks in drug discovery.

Part 2: Case Study - 2,4,5-Trifluorophenylacetonitrile in the Synthesis of Sitagliptin

A prominent example of the industrial application of trifluorophenylacetonitriles is the use of the 2,4,5-isomer in the manufacturing of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][5]

Synthetic Pathway Overview

2,4,5-Trifluorophenylacetonitrile serves as a precursor to 2,4,5-trifluorophenylacetic acid, a key component in the synthesis of Sitagliptin. The following diagram illustrates a simplified synthetic route to a key intermediate of Sitagliptin.

Caption: Simplified workflow for the synthesis of a Sitagliptin intermediate.

Quantitative Data

The following table summarizes the yields for key steps in the synthesis of the β-ketoamide intermediate of Sitagliptin, as reported in the literature.

| Step | Starting Material(s) | Product | Yield (%) | Reference |

| Preparation of 2,4,5-Trifluorophenylacetonitrile | 2,4,5-Trifluorobenzyl chloride, Sodium cyanide | 2,4,5-Trifluorophenylacetonitrile | >99.8 (Purity) | [6] |

| Synthesis of Meldrum's Adduct | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, N,N'-Carbonyldiimidazole (CDI) | Meldrum's Adduct | 87 | [7] |

| Synthesis of β-ketoamide | Meldrum's Adduct, 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride, i-Pr₂NEt | β-ketoamide | 67 | [7] |

Experimental Protocols

Protocol 1: Synthesis of Meldrum's Adduct from 2,4,5-Trifluorophenylacetic Acid [7]

This protocol details the synthesis of the Meldrum's adduct, a key intermediate derived from 2,4,5-trifluorophenylacetic acid.

Materials:

-

2,4,5-Trifluorophenylacetic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Meldrum's acid

-

Appropriate solvents

Procedure:

-

Activate the 2,4,5-trifluorophenylacetic acid by reacting it with N,N'-Carbonyldiimidazole (CDI).

-

The activated acid is then coupled with Meldrum's acid.

-

The reaction mixture is maintained at 50 °C for 5 hours.

-

Upon completion, the product, Meldrum's adduct, is isolated.

Expected Outcome:

-

The Meldrum's adduct is obtained in approximately 87% yield.[7]

Protocol 2: Synthesis of β-ketoamide Intermediate [7]

This protocol describes the coupling of the Meldrum's adduct with the triazolopiperazine component to form the β-ketoamide intermediate.

Materials:

-

Meldrum's adduct (from Protocol 1)

-

3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride

-

N,N-Diisopropylethylamine (i-Pr₂NEt)

-

Appropriate solvents

Procedure:

-

The Meldrum's adduct is dissolved in a suitable solvent.

-

3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride and i-Pr₂NEt are added to the solution.

-

The reaction is stirred until completion, which can be monitored by techniques such as HPLC.

-

The resulting β-ketoamide is then isolated and purified.

Expected Outcome:

-

The β-ketoamide intermediate is obtained in approximately 67% yield.[7]

Disclaimer: These application notes and protocols are intended for informational purposes for research and development professionals. All chemical syntheses should be conducted by trained personnel in a properly equipped laboratory, adhering to all relevant safety precautions and regulations. The provided yields are based on published literature and may vary depending on experimental conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 220228-03-5 | Benchchem [benchchem.com]

- 4. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 3,4,5-Trifluorophenylacetonitrile in Developing New Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target affinity of active ingredients. 3,4,5-Trifluorophenylacetonitrile is a valuable fluorinated building block that offers a versatile scaffold for the synthesis of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new agrochemicals, with a focus on the synthesis of a key intermediate for the commercial fungicide, fluxapyroxad.

Application in Fungicide Development: The Case of Fluxapyroxad

The 3,4,5-trifluorophenyl moiety is a key structural feature of the highly effective succinate dehydrogenase inhibitor (SDHI) fungicide, fluxapyroxad. Fluxapyroxad exhibits broad-spectrum activity against a range of fungal pathogens in various crops.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Fluxapyroxad's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] By blocking SDH, fluxapyroxad disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1][2] This targeted action inhibits spore germination, germ tube elongation, and mycelial growth.[2]

Biological Activity of Fluxapyroxad

The efficacy of fluxapyroxad has been demonstrated against a wide array of plant pathogenic fungi. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth, are a key indicator of its potency.

| Fungal Pathogen | Disease | Crop | EC50 (µg/mL) | Reference(s) |

| Didymella applanata | Raspberry spur blight | Raspberry | 0.82 - 5.92 | [3] |

| Sclerotinia sclerotiorum | White mold | Various | 0.021 - 0.095 | [3] |

| Botrytis cinerea | Gray mold | Various | Mean: 0.18 | [3] |

| Valsa mali | Apple canker | Apple | 0.32 | [4][5] |

| Gibberella zeae | Fusarium head blight | Cereals | 5.2 | [6] |

| Nigrospora oryzae | - | - | 9.2 | [6] |

| Thanatephorus cucumeris | Rhizoctonia rot | Various | 12.8 | [6] |

| Verticillium dahliae | Verticillium wilt | Various | 17.6 | [6] |

| Alternaria porri | Purple blotch | Onion | 2.24 | [1] |

| Marssonina coronaria | Apple blotch | Apple | 3.21 | [1] |

| Cercospora petroselini | - | - | 10.29 | [1] |

| Rhizoctonia solani | Rhizoctonia diseases | Various | 0.37 | [1][7] |

| Cytospora sp. | Canker | Various | >80% inhibition at 50 µg/mL | [7] |

Synthetic Pathways from this compound

While commercial syntheses of fluxapyroxad may utilize alternative starting materials, this compound serves as a viable precursor for the synthesis of the key intermediate, 3',4',5'-trifluorobiphenyl-2-amine. Below are proposed synthetic workflows and detailed protocols.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3,4,5-Trifluorophenylacetic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid, a key intermediate for rearrangement reactions.

-

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), water, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product to obtain 3,4,5-Trifluorophenylacetic acid.

-

Protocol 2: Curtius Rearrangement of 3,4,5-Trifluorophenylacetic Acid to 3,4,5-Trifluorobenzylamine

This protocol outlines a method to convert the carboxylic acid to a primary amine, a precursor for the key biphenylamine intermediate.

-

Materials:

-

3,4,5-Trifluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Sodium azide (NaN₃)

-

Toluene or another inert solvent

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

Convert 3,4,5-Trifluorophenylacetic acid to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.

-

Dissolve the crude acyl chloride in an inert solvent like toluene.

-

Carefully add sodium azide to the solution and heat the mixture to reflux. The acyl azide will form in situ and rearrange to the isocyanate with the evolution of nitrogen gas.

-

After the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), cool the reaction mixture.

-

Hydrolyze the isocyanate by adding aqueous HCl and heating to reflux to afford 3,4,5-Trifluorobenzylamine hydrochloride.

-

Neutralize the solution with a base (e.g., NaOH) and extract the free amine with an organic solvent.

-

Dry the organic layer and remove the solvent to yield 3,4,5-Trifluorobenzylamine.

-

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

This protocol describes a potential cross-coupling reaction to form the key biphenylamine intermediate.

-

Materials:

-

3,4,5-Trifluorobenzylamine

-

2-Bromonitrobenzene or 2-Chloronitrobenzene

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K₂CO₃)

-

Anhydrous toluene or dioxane

-

Schlenk flask or glovebox for inert atmosphere

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-halonitrobenzene (1 equivalent), 3,4,5-Trifluorobenzylamine (1.2 equivalents), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).

-

Add anhydrous solvent (toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

The resulting nitro-biphenyl compound can then be reduced to the desired 3',4',5'-trifluorobiphenyl-2-amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with iron in acetic acid).

-

Purify the final product by column chromatography.

-

Biological Assay Protocols

Protocol 4: In Vitro Antifungal Susceptibility Testing (Microtiter Plate Assay)

This protocol provides a general method for determining the EC50 of a test compound against various fungal pathogens.[8][9][10][11]

-

Materials:

-

Fungal isolates

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

96-well microtiter plates

-

Test compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile water or appropriate buffer

-

Spectrophotometer or microplate reader

-

Incubator

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the wells of a 96-well plate using a suitable liquid growth medium.

-

Prepare a spore suspension or mycelial fragment suspension of the fungal pathogen in the same medium.

-

Add a standardized inoculum of the fungus to each well containing the test compound dilutions.

-

Include positive (fungus in medium without test compound) and negative (medium only) controls.

-

Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

-

Measure the fungal growth (e.g., by measuring absorbance at a specific wavelength) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of the test compound relative to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 5: Greenhouse Efficacy Testing of Fungicides

This protocol outlines a general procedure for evaluating the efficacy of a fungicide on host plants under controlled greenhouse conditions.[12][13]

-

Materials:

-

Healthy host plants of a susceptible variety

-

Fungal pathogen inoculum

-

Test fungicide formulation

-

Spraying equipment

-

Greenhouse with controlled environment (temperature, humidity, light)

-

-

Procedure:

-

Grow host plants to a suitable growth stage for infection.

-

Apply the test fungicide to a group of plants at different concentrations. Include an untreated control group (sprayed with water or formulation blank) and a positive control group (treated with a known effective fungicide).

-

After the fungicide application has dried, inoculate all plants (including controls) with a standardized suspension of the fungal pathogen.

-

Maintain the plants in a high-humidity environment for a period to facilitate infection.

-

Transfer the plants to greenhouse conditions optimal for disease development.

-

After a specified incubation period, assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area infected).

-

Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.

-

Analyze the data statistically to determine the efficacy of the test fungicide.

-

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its application in the synthesis of the fungicide fluxapyroxad highlights the importance of the 3,4,5-trifluorophenyl moiety in achieving high biological activity. The provided synthetic pathways and experimental protocols offer a foundation for researchers to explore the potential of this and other fluorinated intermediates in the discovery and development of next-generation crop protection agents. Careful evaluation of biological activity using standardized in vitro and in vivo assays is crucial for identifying lead compounds with desirable fungicidal, herbicidal, or insecticidal properties.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. greenhousegrower.com [greenhousegrower.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Greenhouse Insect Pest Management 2024 - Floriculture & Greenhouse Crop Production [canr.msu.edu]

- 13. ppqs.gov.in [ppqs.gov.in]

Synthetic Routes to Derivatives of 3,4,5-Trifluorophenylacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 3,4,5-Trifluorophenylacetonitrile. This versatile building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties imparted by the trifluorinated phenyl ring. The following protocols detail common derivatization pathways, including the synthesis of the parent nitrile, and its conversion to tetrazoles, carboxylic acids, and primary amines.

Synthesis of this compound

Table 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile

| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2,4,5-Trifluorobenzyl chloride | Sodium cyanide | Ethanol, Water | Tetramethylammonium chloride | Reflux (~80) | 1-2 | 66 | 99.8 |

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzyl Cyanide[1]

-

In a 500 mL four-necked reaction flask, add 25.5 g (0.52 mol) of sodium cyanide and 25.5 mL of water.

-

Heat the mixture until the sodium cyanide is completely dissolved.

-

Add 2.2 g of tetramethylammonium chloride and 100 mL of ethanol.

-

At approximately 80°C, add 2,4,5-trifluorobenzyl chloride dropwise.

-

Maintain the temperature and stir for 1 to 2 hours after the addition is complete.

-

After the reaction, filter the mixture by suction.

-

Separate the organic layer from the filtrate and purify by reduced pressure distillation to obtain 2,4,5-trifluorobenzyl cyanide.

Derivatization Reactions

Synthesis of 5-(3,4,5-Trifluorobenzyl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles. These compounds are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. While a specific protocol for this compound was not found, a general and efficient method using a silica sulfuric acid catalyst is presented.

Table 2: General Conditions for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Reagents | Solvent | Catalyst | Temperature | Time | Yield Range (%) |

| Aromatic Nitriles | Sodium azide | DMF | Silica Sulfuric Acid | Reflux | 5 h | 72-95 |

Experimental Protocol: General Synthesis of 5-Substituted-1H-tetrazoles

-

A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is refluxed for the appropriate time.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solid acid catalyst is filtered and washed.

-

The filtrate is evaporated under vacuum.

-

The crude product is purified by recrystallization or column chromatography.

Hydrolysis to 3,4,5-Trifluorophenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. 3,4,5-Trifluorophenylacetic acid is a valuable intermediate in the synthesis of various active pharmaceutical ingredients. A patent for the synthesis of the 2,4,5-trifluoro isomer details both acidic and alkaline hydrolysis methods.

Table 3: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide to 2,4,5-Trifluorophenylacetic Acid

| Starting Material | Hydrolysis Conditions | Yield (%) | Purity (%) |

| 2,4,5-Trifluorobenzyl cyanide | Acidic (e.g., H₂SO₄) or Alkaline (e.g., NaOH) | High | ≥99.9 |

Experimental Protocol: Hydrolysis of 2,4,5-Trifluorobenzyl Cyanide[1]

-

Alkaline Hydrolysis:

-

Heat a mixture of 2,4,5-trifluorobenzyl cyanide in an aqueous solution of sodium hydroxide.

-

After the reaction is complete, cool the mixture and acidify to precipitate the product.

-

Collect the solid by filtration and recrystallize to obtain pure 2,4,5-trifluorophenylacetic acid.

-

-

Acidic Hydrolysis:

-

Reflux a mixture of 2,4,5-trifluorobenzyl cyanide in an aqueous solution of a strong acid like sulfuric acid.

-

Upon completion, cool the reaction mixture to crystallize the product.

-

Filter and recrystallize the crude product to yield pure 2,4,5-trifluorophenylacetic acid.

-

Reduction to 2-(3,4,5-Trifluorophenyl)ethylamine

The reduction of the nitrile group provides a route to primary amines, which are fundamental building blocks in drug discovery. A general method for the reduction of benzyl cyanide to phenethylamine using catalytic hydrogenation is provided as a representative protocol.

Table 4: General Conditions for the Reduction of Benzyl Cyanide

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield Range (%) |

| Benzyl Cyanide | Hydrogen gas | Raney Nickel | Ammonia (liquid) | High pressure, elevated temperature | 83-87 |

Experimental Protocol: General Reduction of Benzyl Cyanide to β-Phenylethylamine

-

In a high-pressure bomb, place benzyl cyanide and Raney nickel catalyst.

-

Add liquid ammonia to the bomb.

-

Introduce hydrogen gas to the desired pressure.

-